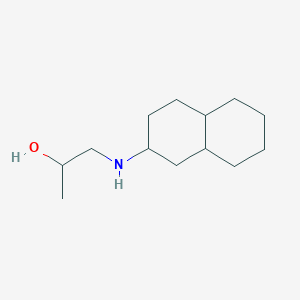
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-ol, also known as Decahydroisoquinoline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a bicyclic amine that is structurally similar to many biologically active molecules, such as neurotransmitters and hormones.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline is not fully understood. However, it is believed that this compound acts by modulating the activity of various neurotransmitters in the brain. 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline in lab experiments is its ability to modulate the activity of various neurotransmitters in the brain. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain types of cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline's potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline and its potential toxicity.
Synthesemethoden
The synthesis of 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline is a complex process that involves several steps. One of the most commonly used methods to synthesize this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting product is then reduced to yield 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-2-ylamino)propan-2-olquinoline has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10(15)9-14-13-7-6-11-4-2-3-5-12(11)8-13/h10-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECTVXVORSLESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCC2CCCCC2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)

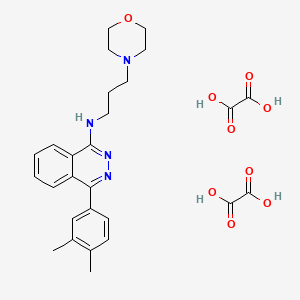
![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)
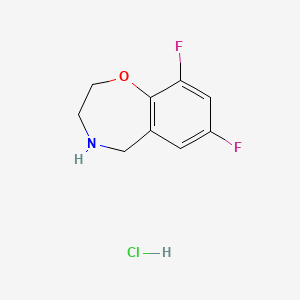
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
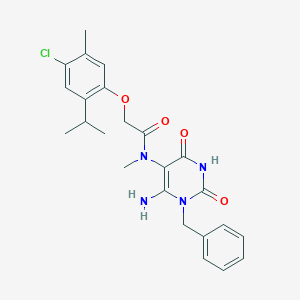

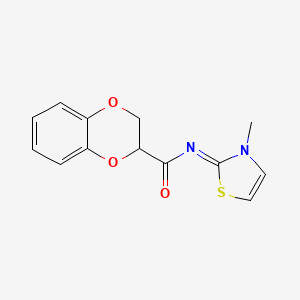
![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)